His-Ser
Overview
Description
The compound “His-Ser” refers to a dipeptide composed of the amino acids histidine and serine. This dipeptide is known for its biological activity and potential role as a prototype for modern hydrolases. It can hydrolyze proteins and DNA, catalyze the formation of peptides and phosphodiester bonds, and promote the growth of membranes .
Mechanism of Action
Target of Action
His-Ser, also known as H-HIS-SER-OH or (S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-hydroxypropanoic acid, is a short peptide with hydrolysis cleavage activity . It is an endogenous metabolite, meaning it is naturally produced within the body . The primary targets of this compound are proteins and peptides, where it acts as a protease, an enzyme that performs proteolysis .
Mode of Action
This compound interacts with its targets by breaking the peptide bonds that join amino acids together in proteins . This process is facilitated by the catalytic triad, a set of three coordinated amino acids found in the active site of some enzymes . The catalytic triad commonly consists of a serine (Ser), histidine (His), and an acidic residue, often aspartate (Asp) or glutamate (Glu) . In the case of this compound, the triad is likely to be Ser-His-His .
Biochemical Pathways
The action of this compound affects the protein metabolism pathway. Proteins, after serving their purpose, need to be degraded and recycled. This compound, acting as a protease, plays a vital role in this process by cleaving peptide bonds in proteins . This leads to the breakdown of proteins into smaller peptides or individual amino acids, which can then be reused by the body for the synthesis of new proteins .
Pharmacokinetics
The pharmacokinetics of this compound, like other peptides, is influenced by its susceptibility to proteolytic degradation by peptidases . This leads to a short half-life and rapid elimination from the body . .
Result of Action
The primary result of this compound’s action is the breakdown of proteins into smaller peptides or individual amino acids . This process is crucial for various biological functions, including protein digestion, cell signaling, inflammation, and protein processing .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorus Activation: One method involves the reaction of N-diisopropyl phosphoryl serine with histidine in an aqueous system.
Chemical Vapor Deposition: Another method uses non-activated amino acids and titanium dioxide nanoparticles as a catalyst.
Industrial Production Methods
Industrial production methods for His-Ser are not well-documented, likely due to the complexity and specificity of the synthesis processes. the methods mentioned above could be adapted for larger-scale production with appropriate optimization.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: His-Ser can hydrolyze peptide bonds, making it a potential organocatalyst.
Condensation: It promotes the condensation of amino acids and ribonucleotides.
Common Reagents and Conditions
Reagents: N-diisopropyl phosphoryl serine, histidine, titanium dioxide nanoparticles.
Conditions: Aqueous systems, chemical vapor deposition, and solvent-free environments.
Major Products
Peptides: Formation of longer peptides through condensation reactions.
Hydrolyzed Products: Breakdown of proteins and DNA into smaller fragments.
Scientific Research Applications
His-Ser has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Serine-Histidine (Ser-His): Another dipeptide with similar catalytic properties.
Histidine-Serine (His-Ser): The reverse sequence of this compound, which may have different catalytic efficiencies.
Uniqueness
This compound is unique due to its specific sequence and the synergistic effect of its side chains, which enhance its catalytic activity. This makes it a valuable model for studying the evolution of enzymatic functions and the development of new catalysts .
Properties
IUPAC Name |
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c10-6(1-5-2-11-4-12-5)8(15)13-7(3-14)9(16)17/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBMQYPTDYSENE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331147 | |
Record name | His-Ser | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21438-60-8 | |
Record name | NSC374900 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374900 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | His-Ser | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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